molecular formula C9H13ClN2O2 B13927070 tert-butyl 2-(4-chloro-1H-pyrazol-1-yl)acetate

tert-butyl 2-(4-chloro-1H-pyrazol-1-yl)acetate

Cat. No.: B13927070
M. Wt: 216.66 g/mol
InChI Key: QREHOJYUPJVLAV-UHFFFAOYSA-N
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Description

tert-Butyl 2-(4-chloro-1H-pyrazol-1-yl)acetate: is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a tert-butyl ester group and a chloro-substituted pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(4-chloro-1H-pyrazol-1-yl)acetate typically involves the reaction of 4-chloro-1H-pyrazole with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl 2-(4-chloro-1H-pyrazol-1-yl)acetate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science .

Biology and Medicine: In biological research, pyrazole derivatives are studied for their potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound may be used in the development of new therapeutic agents .

Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals .

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-chloro-1H-pyrazol-1-yl)acetate is not well-documented. pyrazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The chloro group and ester functionality may influence the compound’s reactivity and binding affinity to these targets .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 2-(4-chloro-1H-pyrazol-1-yl)acetate is unique due to the presence of the chloro-substituted pyrazole ring, which can impart distinct chemical and biological properties. The chloro group can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C9H13ClN2O2

Molecular Weight

216.66 g/mol

IUPAC Name

tert-butyl 2-(4-chloropyrazol-1-yl)acetate

InChI

InChI=1S/C9H13ClN2O2/c1-9(2,3)14-8(13)6-12-5-7(10)4-11-12/h4-5H,6H2,1-3H3

InChI Key

QREHOJYUPJVLAV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1C=C(C=N1)Cl

Origin of Product

United States

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